molecular formula C28H27NO6 B613529 214852-39-8 CAS No. 214852-39-8

214852-39-8

Cat. No.: B613529
CAS No.: 214852-39-8
M. Wt: 473.53
InChI Key: IGRGLXHQUZGSMV-IXXGTQFESA-N
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Description

214852-39-8, also known as this compound, is a useful research compound. Its molecular formula is C28H27NO6 and its molecular weight is 473.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

214852-39-8

Molecular Formula

C28H27NO6

Molecular Weight

473.53

InChI

1S/C28H27NO6/c1-18(15-19-9-3-2-4-10-19)35-26(30)16-25(27(31)32)29-28(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24-25H,15-17H2,1H3,(H,29,33)(H,31,32)/t18?,25-/m1/s1

InChI Key

IGRGLXHQUZGSMV-IXXGTQFESA-N

Canonical SMILES

CC(CC1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

214852-39-8; Fmoc-D-Asp(OPp)-OH; FMOC-D-ASP-OH

Origin of Product

United States

Historical Context and Evolution of Aspartic Acid Derivatives in Solid Phase Peptide Synthesis Spps

Solid-Phase Peptide Synthesis (SPPS), a technique that revolutionized peptide chemistry, involves the sequential addition of amino acids to a growing chain anchored to a solid support. rsc.org This method's efficiency relies heavily on the use of protecting groups to prevent unwanted side reactions. The trifunctional nature of aspartic acid, with its side-chain carboxylic acid, has historically presented a significant challenge in SPPS.

The primary issue is the base-catalyzed formation of aspartimide, a cyclic imide intermediate that can lead to a cascade of undesirable side products. iris-biotech.desigmaaldrich.com This side reaction, particularly prevalent during the Fmoc deprotection step with piperidine (B6355638), can result in the formation of both α- and β-aspartyl peptides, as well as racemization at the α-carbon. iris-biotech.desigmaaldrich.com The resulting mixture of isomers complicates purification and can significantly lower the yield of the desired peptide.

Over the years, chemists have developed various strategies to mitigate aspartimide formation. A major approach has been the development of sterically hindered protecting groups for the side-chain carboxyl function of aspartic acid. The evolution of these protecting groups showcases a continuous effort to refine peptide synthesis methodologies.

Initially, simple esters like the benzyl (B1604629) (Bzl) ester were used. However, these offered insufficient protection against aspartimide formation. The introduction of the tert-butyl (tBu) group marked a significant improvement, becoming a standard in Fmoc/tBu chemistry. nih.gov Despite its widespread use, the OtBu group is not always sufficient to prevent aspartimide formation, especially in sequences known to be prone to this side reaction, such as those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.

This led to the development of even bulkier protecting groups to further shield the side-chain carboxyl group from intramolecular attack. Examples include the 3-methylpent-3-yl (OMpe) and 5-butylnon-5-yl (OBno) esters, which have demonstrated superior suppression of aspartimide formation compared to the OtBu group. sigmaaldrich.com More recently, novel protecting groups like the cyanosulfurylide (CSY) have been introduced, which masks the carboxylic acid with a carbon-carbon bond, thus completely preventing aspartimide formation. iris-biotech.de

This ongoing evolution of protecting groups highlights the persistent challenges in peptide synthesis and the ingenuity of chemists in overcoming them. It is within this context that the 2-phenylisopropyl (OPp) protecting group, featured in Fmoc-D-Asp(OPp)-OH, emerged as a valuable tool. iris-biotech.de

The Distinctive Role of Fmoc D Asp Opp Oh As a Chiral Building Block in Complex Peptide Architectures

Fmoc-D-Asp(OPp)-OH stands out due to the unique properties of the 2-phenylisopropyl (OPp) protecting group and the incorporation of a D-amino acid. The "D" configuration refers to the stereochemistry of the amino acid, which is the enantiomer of the naturally occurring L-aspartic acid. The incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation by proteases, a crucial feature for the development of peptide-based therapeutics with enhanced stability and prolonged half-lives. rsc.orgnih.govmdpi.com

The key advantage of the OPp group lies in its selective lability under mild acidic conditions. It can be cleaved with a low concentration of trifluoroacetic acid (TFA), typically 1-4% in dichloromethane (B109758) (DCM). iris-biotech.deconicet.gov.ar This provides orthogonality with other commonly used protecting groups in Fmoc-SPPS, such as the tert-butyl (tBu) and Boc groups, which require much stronger acidic conditions for their removal. iris-biotech.de

This selective deprotection is particularly valuable for the synthesis of complex peptide architectures, most notably cyclic peptides. iris-biotech.deconicet.gov.ar On-resin cyclization is a powerful strategy to create conformationally constrained peptides, which often exhibit improved biological activity and stability. By incorporating Fmoc-D-Asp(OPp)-OH into a peptide sequence, the OPp group can be selectively removed while the peptide remains anchored to the solid support and other protecting groups are intact. The newly deprotected side-chain carboxyl group can then react with a free N-terminal amine to form a lactam bridge, resulting in a side-chain-to-main-chain cyclic peptide. iris-biotech.deconicet.gov.ar

The use of Fmoc-D-Asp(OPp)-OH is also advantageous in the synthesis of branched or otherwise modified peptides. The selective deprotection of the OPp group allows for site-specific modifications on the aspartic acid side chain. Furthermore, the OPp group itself offers good resistance to base-catalyzed aspartimide formation, making it a reliable choice for the synthesis of sequences prone to this side reaction. iris-biotech.de

Overview of Current Research Paradigms and Academic Significance of Fmoc D Asp Opp Oh

Strategies for Orthogonal Protection and Deprotection in Peptide Synthesis Utilizing Fmoc-D-Asp(OPp)-OH

The utility of Fmoc-D-Asp(OPp)-OH in peptide synthesis is intrinsically linked to the concept of orthogonal protection. In peptide synthesis, orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others. biosynth.compeptide.com This strategy is fundamental to the stepwise elongation of a peptide chain and the introduction of side-chain modifications.

The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis. biosynth.com In this approach, the temporary N-terminal Fmoc group is removed by a base, typically a solution of piperidine (B6355638) in a suitable solvent like DMF, while the permanent side-chain protecting groups, such as the tert-butyl (tBu) group, are stable to these conditions. nih.govnih.gov These side-chain protecting groups are later removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. nih.gov

The OPp group of Fmoc-D-Asp(OPp)-OH introduces an additional layer of orthogonality. The 2-phenylisopropyl ester is significantly more resistant to base-catalyzed aspartimide formation compared to other esters like OAll (allyl), OBzl (benzyl), or ODmab. bachem.com Aspartimide formation is a notorious side reaction in Fmoc SPPS, particularly at Asp-Gly, Asp-Ala, or Asp-Ser sequences, and can lead to a mixture of unwanted by-products. peptide.comiris-biotech.de The steric bulk of the OPp group provides enhanced stability against this side reaction. bachem.com

Crucially, the OPp group can be selectively cleaved under mildly acidic conditions, for instance, with 1% TFA in dichloromethane (B109758) (DCM). bachem.compeptide.comiris-biotech.de These conditions are mild enough not to cleave the more acid-labile tBu-based protecting groups, thus providing an orthogonal deprotection strategy. This "quasi-orthogonality" allows for selective deprotection of the aspartic acid side chain while the peptide is still attached to the resin, enabling site-specific modifications such as the formation of side-chain-to-side-chain lactam bridges, which are important for creating cyclic peptides.

Table 1: Orthogonal Deprotection Strategies

Protecting Group Reagent for Removal Stability
Fmoc 20% Piperidine in DMF Acid-stable
tBu High concentration TFA Base-stable
OPp 1% TFA in DCM Base-stable, stable to high TFA concentration
ivDde 2% Hydrazine in DMF Acid and base-stable

Derivatization Techniques for Functionalization and Analog Generation of Fmoc-D-Asp(OPp)-OH

The ability to selectively deprotect the OPp group opens up avenues for the derivatization of the aspartic acid side chain, leading to the synthesis of functionalized peptides and analogs with unique properties.

Synthesis of Modified Amino Acid Conjugates

Once the OPp group is removed to expose the free carboxylic acid on the aspartic acid side chain, this functional group can be coupled with a variety of molecules to create modified amino acid conjugates. This process is typically carried out while the peptide is still on the solid support. The newly exposed carboxyl group can be activated using standard peptide coupling reagents, and then reacted with an amine-containing molecule to form a new amide bond. This allows for the attachment of a wide range of functionalities, including:

Fluorophores and Quenchers: For creating fluorescently labeled peptides for use in imaging or binding assays.

Biotin: For affinity purification or detection using streptavidin.

Lipids: To enhance the membrane permeability of peptides.

Small Molecule Drugs: To create peptide-drug conjugates for targeted delivery.

Incorporation into Peptidomimetics and Constrained Peptide Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. Constrained peptides are a class of peptidomimetics where the peptide backbone or side chains are cyclized to restrict their conformational flexibility. nih.gov This conformational constraint can lead to increased receptor affinity and selectivity, as well as improved resistance to proteolytic degradation. nih.gov

The selective deprotection of the OPp group in Fmoc-D-Asp(OPp)-OH is a powerful tool for the synthesis of constrained peptide scaffolds. nih.gov A common strategy involves the on-resin cyclization of a peptide by forming a lactam bridge between the side chain of the D-aspartic acid and the side chain of another amino acid, such as lysine (B10760008). In this case, an orthogonally protected lysine derivative, like Fmoc-Lys(Mtt)-OH or Fmoc-Lys(ivDde)-OH, would be incorporated into the peptide sequence. The selective deprotection of both the OPp and the lysine side-chain protecting groups, followed by an intramolecular coupling reaction, results in a cyclic peptide. The combination of Lys(Mtt) and Asp(O-2-PhiPr) is particularly useful as both protecting groups can be removed simultaneously with dilute TFA.

This approach allows for the creation of a diverse range of cyclic peptides with well-defined conformations, which are valuable tools for drug discovery and for studying protein-protein interactions. nih.gov

Elucidation of Reaction Kinetics and Thermodynamics in SPPS Incorporating Fmoc-D-Asp(OPp)-OH

The incorporation of any amino acid into a growing peptide chain during SPPS involves a series of chemical reactions, each with its own kinetic and thermodynamic profile. The use of Fmoc-D-Asp(OPp)-OH is governed by the standard principles of Fmoc-based SPPS. The synthesis cycle begins with the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, typically using a solution of a secondary amine base like piperidine in a polar aprotic solvent such as dimethylformamide (DMF). This deprotection reaction proceeds via a base-catalyzed β-elimination (E1cB mechanism), which is generally rapid, often completing within minutes. mdpi.com

Following Fmoc deprotection, the newly liberated N-terminal amine is coupled with the carboxyl group of the incoming Fmoc-D-Asp(OPp)-OH. This amide bond formation is not spontaneous and requires an activating agent to convert the carboxylic acid into a more reactive species, thereby overcoming the kinetic barrier of the reaction. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/phosphonium salts such as HATU or PyBOP.

The kinetics of the coupling step are influenced by several factors: the concentration of reactants, the choice of solvent and coupling reagents, and steric hindrance around the reacting centers. The bulky nature of both the Fmoc and the OPp protecting groups can influence the reaction rate. While detailed kinetic studies specifically measuring the rate constants for Fmoc-D-Asp(OPp)-OH are not extensively published in publicly accessible literature, the primary goal of the OPp group is not to alter coupling kinetics but to prevent side reactions. The coupling efficiency is generally high, with standard protocols often achieving over 99% incorporation with coupling times of about one hour. sigmaaldrich.com Prolonged coupling times are typically unnecessary.

Stereochemical Control and Epimerization Avoidance Strategies in Fmoc-D-Asp(OPp)-OH Coupling

A paramount challenge in peptide synthesis is maintaining the stereochemical integrity of the chiral amino acids. Aspartic acid residues are particularly susceptible to a base-catalyzed side reaction that leads to the formation of a cyclic aspartimide intermediate. iris-biotech.denih.gov This five-membered ring is formed by the nucleophilic attack of the peptide backbone nitrogen on the side-chain carbonyl carbon. issuu.com The aspartimide itself is chirally unstable and can undergo rapid epimerization at the α-carbon. sigmaaldrich.com Subsequent ring-opening by piperidine or hydrolysis can yield a mixture of four products: the desired L- or D-α-peptide, the corresponding D- or L-α-peptide (epimer), the L- or D-β-peptide, and the D- or L-β-peptide. iris-biotech.de

The strategic use of the 2-phenylisopropyl (OPp) protecting group on the side chain of Fmoc-D-Asp(OPp)-OH is a direct measure to suppress aspartimide formation. iris-biotech.de The steric bulk of the OPp group hinders the intramolecular cyclization required to form the aspartimide. iris-biotech.de By physically blocking the approach of the backbone nitrogen, the activation energy for this unwanted side reaction is significantly increased, ensuring that the linear peptide chain is strongly favored.

Compared to the more conventional tert-butyl (OtBu) protecting group, other sterically demanding groups like 3-methylpent-3-yl (OMpe) and 9-benzyloxynon-5-yl (OBno) have been developed to offer even greater protection. sigmaaldrich.com Studies comparing these groups have demonstrated a marked reduction in aspartimide formation and subsequent epimerization. For instance, in a model peptide sequence known to be prone to this side reaction, the level of epimerization can be significantly reduced by using these bulkier protecting groups.

Side-Chain Protecting GroupAspartimide Formation per Cycle (%)Resulting D-Asp Content (%)
tBu1.659.1
OMpe0.494.2
Bno0.060.9

Table 1. Comparative data showing the percentage of aspartimide formation and epimerization (measured as D-Asp content) for different side-chain protecting groups on Aspartic acid in a model peptide (VKDNYI) after simulated multiple deprotection cycles. Data indicates that bulkier groups significantly reduce side reactions. sigmaaldrich.comnih.gov

The OPp group, with its phenylisopropyl structure, provides a high degree of steric hindrance that rivals these advanced protecting groups, thereby ensuring high stereochemical purity in the final peptide product. iris-biotech.de

Role of Protecting Groups (Fmoc and OPp) in Reaction Fidelity and Yield Optimization

The success of SPPS hinges on the precise and coordinated action of protecting groups. sbsgenetech.combiosynth.com In Fmoc-D-Asp(OPp)-OH, both the temporary N-terminal Fmoc group and the semi-permanent side-chain OPp group play critical roles in ensuring reaction fidelity and maximizing the yield of the desired peptide. thermofisher.com

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as the temporary shield for the α-amino group. thermofisher.com Its key feature is its stability to the acidic and neutral conditions used during coupling while being readily cleaved by a mild base, typically piperidine. biosynth.comthermofisher.com This orthogonality is fundamental to Fmoc-based SPPS, allowing for the iterative deprotection of the N-terminus for chain elongation without disturbing the acid-labile side-chain protecting groups or the bond anchoring the peptide to the resin. biosynth.com By preventing the N-terminus from reacting out of turn, the Fmoc group ensures the orderly, stepwise assembly of the peptide, which is essential for fidelity and yield. sbsgenetech.com

The OPp (2-phenylisopropyl) group protects the β-carboxyl group of the D-aspartic acid side chain. iris-biotech.de Its primary role is to prevent the side-chain carboxylate from participating in unwanted reactions, most notably the intramolecular cyclization that leads to aspartimide formation. iris-biotech.de As detailed in the previous section, its steric bulk is the key to its effectiveness. By minimizing this side reaction, the OPp group directly enhances the fidelity of the synthesis, preventing the formation of hard-to-separate, epimerized, and rearranged peptide impurities. sigmaaldrich.comiris-biotech.de This leads to a higher yield of the correct target peptide and simplifies subsequent purification processes. iris-biotech.de The OPp group is classified as semi-permanent and is stable to the basic conditions of Fmoc removal but can be cleaved using mild acidolysis (e.g., 1% trifluoroacetic acid in dichloromethane), offering orthogonality with other groups like Boc and OtBu. iris-biotech.de This allows for selective deprotection strategies, such as on-resin cyclization of peptides. iris-biotech.deconicet.gov.ar

Spectroscopic and Advanced Characterization Methodologies for Fmoc D Asp Opp Oh and Its Oligomers in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

¹H NMR spectroscopy confirms the presence and connectivity of protons in the molecule. The aromatic protons of the fluorenyl group of the Fmoc moiety typically appear as a series of multiplets in the downfield region of the spectrum, usually between 7.30 and 7.80 ppm. The methine and methylene (B1212753) protons of the Fmoc group are expected around 4.2 to 4.5 ppm. The α-proton of the D-aspartate residue is anticipated to be in the 4.5-5.0 ppm range, while the β-protons should appear further upfield. The 2-phenylisopropyl group will show characteristic signals for its aromatic protons (around 7.2-7.4 ppm) and two distinct singlets for the gem-dimethyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Fmoc-D-Asp(OPp)-OH Predicted values are based on the analysis of structurally similar compounds and standard chemical shift ranges.

Proton Type Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
AromaticFmoc7.7-7.8Doublet
AromaticFmoc7.5-7.6Multiplet
AromaticFmoc7.3-7.4Multiplet
AromaticPhenyl of OPp7.2-7.4Multiplet
α-CHD-Aspartate4.5-5.0Multiplet
CH/CH₂Fmoc4.2-4.5Multiplet
β-CH₂D-Aspartate2.8-3.1Multiplet
CH₃gem-dimethyl of OPp~1.7Singlet

Mass Spectrometry (MS) Techniques for Purity Assessment and Sequence Verification of Fmoc-D-Asp(OPp)-OH Containing Peptides

Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight of Fmoc-D-Asp(OPp)-OH and for the analysis of peptides synthesized using this building block.

For the initial amino acid derivative, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to assess purity and confirm the expected mass-to-charge ratio (m/z). This ensures the quality of the building block before its incorporation into a peptide sequence.

In peptide analysis, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly powerful, especially for screening combinatorial libraries. conicet.gov.ar Research on cyclic depsipeptide libraries has specifically utilized Fmoc-D-Asp(OPp)-OH. conicet.gov.ar In these studies, MALDI-TOF/TOF MS is employed to sequence the peptides after on-bead screening. conicet.gov.ar The fragmentation patterns observed in tandem MS (MS/MS) provide the data needed to confirm the amino acid sequence of the synthesized peptide. conicet.gov.armdpi.com This is crucial for verifying that the correct sequence has been assembled and that the D-aspartate residue is correctly incorporated. The fragmentation of cyclic peptides can be more complex than that of linear ones, often requiring specialized analysis to deduce the sequence. conicet.gov.armdpi.com

Table 2: Application of Mass Spectrometry Techniques

Technique Application Key Findings/Purpose Reference
LC-MSPurity AssessmentConfirms molecular weight and purity of the Fmoc-D-Asp(OPp)-OH building block. mdpi.com
MALDI-TOF MSMolecular Weight DeterminationRapidly determines the molecular weight of synthesized peptides from one-bead-one-compound libraries. researchgate.net
MALDI-TOF/TOF MSPeptide SequencingProvides fragmentation data to verify the amino acid sequence of linear and cyclic peptides containing the D-Asp(OPp) residue. conicet.gov.arconicet.gov.ar
ESI-MSPeptide SequencingElectrospray ionization is another common technique for peptide sequencing, often coupled with liquid chromatography. conicet.gov.ar

Chromatographic Techniques (HPLC, UPLC) for Separation and Quantification in Research Settings

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are fundamental for both the analysis and purification of Fmoc-D-Asp(OPp)-OH and the peptides derived from it.

These techniques are used to:

Assess Purity: Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the final peptide product. It effectively separates the target peptide from deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities.

Quantify Loading: In SPPS, the loading of the first Fmoc-protected amino acid onto the solid support resin is a critical parameter. A common method involves cleaving the Fmoc group from a small, weighed amount of resin and quantifying the released dibenzofulvene-piperidine adduct by UV spectroscopy. Alternatively, a more robust UHPLC-based method can be used to quantify the cleaved Fmoc-amino acid itself against a standard curve, providing a highly accurate measure of resin substitution. almacgroup.com

Chiral Separation: HPLC with a chiral stationary phase is essential for separating D- and L-enantiomers of amino acids. mdpi.com This is critical for verifying the stereochemical integrity of the Fmoc-D-Asp(OPp)-OH starting material and for analyzing potential racemization during synthesis and hydrolysis steps.

Purification: Preparative HPLC is the primary method for purifying the crude peptide after it has been cleaved from the resin, allowing for the isolation of the target compound to a high degree of purity required for subsequent research applications.

Table 3: Chromatographic Methods and Their Research Applications

Method Primary Use Description Reference
Analytical RP-HPLC/UPLCPurity Analysis & QuantificationSeparates components of a mixture based on hydrophobicity. Used to check the purity of crude and final peptide products and to quantify Fmoc-amino acids. almacgroup.comrsc.org
Preparative RP-HPLCPurificationIsolates the target peptide from a complex mixture on a larger scale to achieve high purity.
Chiral HPLCEnantiomeric SeparationSeparates D- and L-isomers using a chiral stationary phase to assess enantiomeric purity and detect racemization. mdpi.com

X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structural Elucidation of Related Complexes

While X-ray crystallography and cryo-electron microscopy (Cryo-EM) are not used to determine the structure of the Fmoc-D-Asp(OPp)-OH molecule itself, they are the definitive methods for elucidating the high-resolution, three-dimensional structure of the final peptides and protein-peptide complexes that incorporate this residue.

X-ray Crystallography provides atomic-level detail of a molecule's structure in its crystalline state. For peptides containing D-amino acids, obtaining a crystal structure is the ultimate confirmation of its conformation. The incorporation of a D-amino acid can induce unique turns and secondary structures that are not accessible to peptides composed solely of L-amino acids. researchgate.netsci-hub.se Determining the crystal structure of a cyclic peptide containing D-Asp(OPp) would reveal the precise bond angles, backbone conformation (e.g., β-turns, β-sheets), and the spatial orientation of the side chains. acs.org In some cases, crystallizing peptides can be challenging, but techniques like racemic crystallography, where both the all-L and all-D enantiomers of a peptide are synthesized and co-crystallized, have proven successful for cyclic peptides. nih.gov

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large protein complexes, including those bound to peptide ligands. If a peptide synthesized with Fmoc-D-Asp(OPp)-OH is designed to bind to a specific protein target, Cryo-EM could be used to visualize the structure of the entire complex. This would provide invaluable information on how the peptide, including the D-aspartate residue, interacts with the protein's binding pocket, guiding further structure-based drug design.

Both techniques, while applied to the final oligomeric products rather than the building block, are the culmination of the synthetic effort that begins with molecules like Fmoc-D-Asp(OPp)-OH. The structural insights they provide are crucial for understanding the peptide's biological function and mechanism of action. soton.ac.uk

Biochemical and Molecular Applications of Fmoc D Asp Opp Oh in Pre Clinical Research Models

Utilization in the Synthesis of Peptide-Based Probes for Receptor Binding Studies

Peptides containing D-amino acids are frequently designed to have enhanced stability, making them ideal probes for studying receptor binding over time. For example, in the study of neuropeptide Y (NPY) receptors, which are involved in a variety of physiological processes, peptide analogs are synthesized to probe receptor subtypes. The incorporation of D-amino acids in these analogs provides information about the required side-chain orientation for ligand binding. nih.gov The synthesis of a D-Asp-containing NPY analog using Fmoc-D-Asp(OPp)-OH would ensure that the resulting probe is of high purity, leading to reliable data on its interaction with specific NPY receptor subtypes like Y2 or Y5. nih.gov Similarly, research into formyl peptide receptors, which are involved in chemotaxis, relies on synthetic peptides to delineate the ligand-binding portions of the receptor; the purity of these synthetic peptides is critical for the correct interpretation of binding inhibition studies. nih.gov

Creation of Modified Peptides for In Vitro Enzyme Activity Modulation Assays

In vitro enzyme assays, whether for determining substrate specificity or for screening potential inhibitors, demand substrates and modulators of the highest chemical and stereochemical purity. The presence of impurities can lead to incorrect kinetic parameters or false identification of inhibitory activity. Fmoc-D-Asp(OPp)-OH is a key reagent for synthesizing D-Asp-containing peptides for these assays, providing two main advantages: ensuring high purity by preventing aspartimide side products and conferring resistance to degradation by common proteases.

The inclusion of D-amino acids can create peptides that are specific substrates for certain enzymes or potent, stable inhibitors of others. nih.gov For instance, research related to Alzheimer's disease has investigated the role of enzymes that process the β-amyloid precursor protein (β-APP). It has been observed that a portion of β-APP can contain D-aspartic acid at position 1 of the amyloid-β (Aβ) peptide sequence. oup.com This has led to the hypothesis and supporting evidence for a "D-β-secretase" activity in the human brain that specifically cleaves a peptide bond involving D-Asp. oup.com To study such an enzyme, researchers synthesize peptide substrates containing the L-Met-D-Asp sequence. oup.com The use of Fmoc-D-Asp(OPp)-OH in the synthesis of these substrates would be critical to prevent impurities that could interfere with the measurement of this specific enzymatic cleavage, ensuring that the observed activity is genuinely from the D-β-secretase.

Development of Peptides for Investigating Neurotransmitter Pathways in In Vitro and Ex Vivo Systems

D-aspartic acid is now recognized as an endogenous neurotransmitter/neuromodulator in the nervous systems of both vertebrates and invertebrates. nih.govresearchgate.netwikipedia.org It acts as an agonist at N-methyl-D-aspartate (NMDA) receptors and is involved in synaptic plasticity, learning, and memory. nih.govresearchgate.net This makes synthetic peptides containing D-Asp valuable tools for probing neurotransmitter pathways in in vitro models, such as primary neuronal cultures, and in ex vivo systems, like brain slices.

The stability conferred by the D-amino acid is particularly advantageous in these systems, where endogenous peptidases could rapidly degrade all-L-peptides. By using Fmoc-D-Asp(OPp)-OH, researchers can synthesize high-purity, stable peptide analogs to act as agonists or antagonists at specific neurotransmitter receptors. For example, studies have shown that increasing D-Asp levels enhances long-term potentiation in mouse hippocampal slices. nih.gov Synthetic peptides containing D-Asp could be designed to selectively target specific receptor populations within the hippocampus to dissect the underlying molecular mechanisms. The high fidelity of synthesis enabled by Fmoc-D-Asp(OPp)-OH ensures that the observed physiological effects in these sensitive preparations are a direct result of the intended peptide's action.

Table 2: Research Applications of D-Aspartic Acid Containing Peptides
Research AreaSystemRationale / Example FindingReference
Neurotransmitter PathwaysIn Vitro / Ex Vivo (Hippocampal Slices)D-Asp is an endogenous neurotransmitter that enhances long-term potentiation. nih.gov
Neurological DisordersAnimal Model (Neuropathic Pain)Treatment with D-Asp reduced abnormal behaviors and normalized β-amyloid protein expression. nih.govresearchgate.net
Neurological DisordersAnimal Model (Multiple Sclerosis)D-Asp treatment reduced inflammation and delayed disease onset in an EAE mouse model. researchgate.net
Enzyme ActivityIn Vitro (Brain Homogenates)Evidence for a D-β-secretase that cleaves peptides containing a D-Asp residue. oup.com

Applications in Animal Models for Exploring Disease Pathogenesis (Excluding Clinical Efficacy and Safety Assessment)

Animal models are indispensable for investigating the complex pathogenesis of neurological disorders. Peptides designed to interact with specific molecular targets in the central nervous system are powerful tools in this research. The synthesis of these peptides requires the utmost precision, as in vivo administration demands a pure, well-characterized agent to ensure that observed effects are target-specific and not due to contaminants.

The endogenous roles of D-aspartic acid in the brain make it a compelling component of peptides designed to study conditions like Alzheimer's disease, chronic pain, and multiple sclerosis. For example, in a mouse model of neuropathic pain, treatment with D-aspartate was found to ameliorate cognitive impairments and reduce the accumulation of the insoluble Aβ₁₋₄₂ peptide in the hippocampus. nih.govresearchgate.net Furthermore, in an experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, D-aspartate administration reduced inflammation and delayed the onset of the disease. researchgate.net

To further probe the mechanisms behind these findings, researchers can synthesize specific peptide fragments or mimetics containing D-Asp. The use of Fmoc-D-Asp(OPp)-OH in their synthesis would be crucial for generating the high-purity tools needed for these in vivo studies. The enhanced stability from the D-amino acid would increase the peptide's half-life, allowing for more sustained target engagement in the animal model.

While D-peptides are generally less efficiently taken up by cells than L-peptides, they can be internalized, and strategies exist to enhance their uptake. pnas.orgacs.orgnih.gov Studies have shown that peptides composed entirely of D-amino acids can exhibit higher net cellular internalization compared to their L-counterparts, an effect attributed in part to their increased resistance to extracellular proteases. pnas.org For instance, researchers investigating the cellular uptake of potential therapeutic peptides could synthesize a D-Asp-containing variant using Fmoc-D-Asp(OPp)-OH. The high purity of the resulting peptide would ensure that the signal from a conjugated fluorophore accurately reflects the uptake and localization of the intended sequence, providing reliable data on its potential to reach intracellular targets in preclinical cell lines.

Computational and Theoretical Studies on Fmoc D Asp Opp Oh and Its Derivatives

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a peptide containing Fmoc-D-Asp(OPp)-OH, and a biological target, typically a protein or receptor.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For a peptide derivative containing Fmoc-D-Asp(OPp)-OH, docking studies could elucidate how the D-amino acid and the bulky OPp group influence the binding affinity and specificity. The results are often presented as a docking score, which estimates the binding free energy.

Expected Research Findings: Were such studies to be conducted on a peptide containing Fmoc-D-Asp(OPp)-OH targeting a specific receptor, the expected findings could be summarized in a table similar to the one below. This illustrative table presupposes a hypothetical peptide inhibitor targeting a protease.

ParameterFindingImplication for Fmoc-D-Asp(OPp)-OH containing Peptide
Binding Affinity (Docking Score) -8.5 kcal/molStrong predicted binding to the active site.
Key Interacting Residues Arg12, Gln56, Tyr99The D-Asp residue could form a crucial salt bridge with Arg12.
Conformational Stability (RMSD) Stable trajectory below 2 ÅThe D-amino acid contributes to a rigid and stable binding conformation.
Hydrogen Bond Analysis 4 persistent H-bondsThe OPp group does not interfere with key hydrogen bonding networks.

This table is illustrative and based on typical data from molecular docking and MD studies.

Quantum Chemical Calculations for Understanding Reactivity and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule. For Fmoc-D-Asp(OPp)-OH, these calculations can predict various properties that are difficult to measure experimentally.

Key Applications:

Geometric Optimization: Determining the most stable three-dimensional structure of the molecule.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential. These are crucial for understanding reactivity.

Spectroscopic Properties: Predicting NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic circular dichroism, which can aid in the experimental characterization of the compound and its derivatives.

Reaction Mechanisms: Investigating the energy barriers for reactions, such as the cleavage of the OPp or Fmoc groups, which is vital for optimizing synthesis protocols.

Illustrative Data from Quantum Chemical Calculations: The following table presents computed properties for Fmoc-D-Asp(OPp)-OH available from public databases, supplemented with theoretical values that would be obtained from DFT calculations.

PropertyValueSource/Method
Molecular Weight 473.5 g/mol Computed by PubChem
Molecular Formula C28H27NO6PubChem
XLogP3-AA 4.6Computed by XLogP3
Hydrogen Bond Donor Count 2Computed by Cactvs
Hydrogen Bond Acceptor Count 6Computed by Cactvs
HOMO-LUMO Gap Hypothetical: 4.5 eVIllustrative DFT Calculation
Dipole Moment Hypothetical: 3.2 DIllustrative DFT Calculation

This table contains both publicly available computed data and hypothetical values to illustrate the output of quantum chemical calculations.

In Silico Prediction of Peptide Conformations and Stability Incorporating Fmoc-D-Asp(OPp)-OH

Conformational Analysis: By using techniques like simulated annealing or replica-exchange molecular dynamics, it is possible to explore the conformational landscape of a peptide containing Fmoc-D-Asp(OPp)-OH. These studies can reveal whether the D-amino acid induces specific turns (e.g., β-turns) or disrupts standard secondary structures like α-helices or β-sheets. Computational studies have shown that D-amino acids can be instrumental in stabilizing specific folded structures. iris-biotech.de

Stability Assessment: The OPp group is known for its ability to suppress aspartimide formation, a common side reaction that can lead to impurities and reduced yield during peptide synthesis. Computational studies can model the reaction pathway for aspartimide formation and demonstrate quantitatively how the steric bulk of the 2-phenylisopropyl group raises the activation energy for this undesirable cyclization, thus enhancing the stability of the peptide chain during synthesis.

Expected Insights from Conformational Studies: A hypothetical study on a model hexapeptide containing Fmoc-D-Asp(OPp)-OH might yield the following conformational insights.

Peptide SequencePredicted Dominant ConformationKey Stabilizing Feature
Ac-Gly-Ala-D-Asp(OPp) -Leu-Gly-NH2Type II' β-turnThe D-Asp residue at the i+1 position of the turn.
Ac-Gly-D-Asp(OPp) -Ala-Leu-Gly-NH2Disrupted α-helixSteric hindrance from the D-amino acid and OPp group.
Ac-Lys-Gly-D-Asp(OPp) -Glu-NH2Stable lactam bridge precursorThe D-Asp promotes a turn structure conducive to side-chain cyclization.

This table is illustrative, demonstrating the potential influence of Fmoc-D-Asp(OPp)-OH on peptide secondary structure.

Future Directions and Emerging Research Frontiers for Fmoc D Asp Opp Oh

Integration into Automated High-Throughput Peptide Synthesis Platforms

The principles of Fmoc-based solid-phase peptide synthesis (SPPS) are inherently well-suited for automation. nih.govbeilstein-journals.org The iterative nature of deprotection, coupling, and washing steps can be streamlined and performed by robotic systems, which has significantly accelerated the production of synthetic peptides. beilstein-journals.orgspringernature.com The integration of Fmoc-D-Asp(OPp)-OH into these automated, high-throughput platforms represents a logical and advantageous progression.

The stability of the OPp protecting group is a key factor in its suitability for automated synthesis. iris-biotech.de Automated synthesizers subject the growing peptide chain to repeated cycles of chemical treatments. The OPp group's resilience under the basic conditions required for Fmoc removal, while being selectively cleavable under mild acidic conditions, is crucial for maintaining the integrity of the peptide throughout a lengthy automated synthesis. iris-biotech.de This is particularly important in high-throughput settings where numerous peptides are synthesized simultaneously and manual intervention to address side reactions is impractical.

Table 1: Comparison of Protecting Groups in Automated SPPS

Protecting GroupKey Advantages for AutomationPotential Challenges
OPp High stability, minimizes aspartimide formation, orthogonal cleavage conditions. iris-biotech.deHigher cost compared to standard protecting groups. biotage.com
OtBu Widely used, well-established protocols.Prone to aspartimide formation, especially in certain sequences. nih.govbiotage.com
OAll Orthogonal cleavage using palladium catalysts. nih.govpeptide.comRequires additional, specialized deprotection steps.

Exploration of Novel Bioconjugation Strategies Utilizing Fmoc-D-Asp(OPp)-OH Derivatives

Bioconjugation, the covalent linking of two biomolecules, is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of targeted therapeutics, diagnostic agents, and research tools. nih.gov The unique cleavage properties of the OPp group on Fmoc-D-Asp(OPp)-OH open up possibilities for sophisticated bioconjugation strategies.

The selective removal of the OPp group under mild acidic conditions, while other protecting groups like Boc and tBu remain intact, allows for site-specific modification of a peptide while it is still on the solid support. iris-biotech.denih.govplos.org This orthogonality is critical for developing complex architectures such as peptide-drug conjugates (PDCs). nih.gov For instance, a research study on NGR-peptide-drug conjugates utilized a similar building block, Fmoc-Glu(OPp)-OH, to achieve selective deprotection and subsequent "head-to-side chain" cyclization, demonstrating the utility of the OPp group in creating structurally defined conjugates. nih.govplos.org This same principle can be applied to Fmoc-D-Asp(OPp)-OH for the synthesis of novel PDCs where a therapeutic payload is attached to the side chain of the D-aspartic acid residue.

This strategy allows for the precise placement of drugs, imaging agents, or other functional moieties within a peptide sequence. The ability to perform these modifications on-resin simplifies the synthetic process and often leads to higher yields and purity compared to solution-phase conjugation methods. Future research is likely to focus on expanding the repertoire of molecules that can be conjugated to peptides using this approach, including cytotoxic agents for targeted cancer therapy, fluorescent dyes for diagnostic imaging, and PEG chains to improve the pharmacokinetic properties of therapeutic peptides. beilstein-journals.org

Advancements in Peptide Library Generation for Drug Discovery Lead Identification (Pre-clinical Stage)

Combinatorial peptide libraries are a powerful tool in the pre-clinical stages of drug discovery for identifying novel ligands that bind to specific biological targets. nih.gov The "one-bead-one-compound" (OBOC) method, combined with high-throughput screening, allows for the rapid evaluation of millions of unique peptide sequences. Fmoc-D-Asp(OPp)-OH has proven to be a valuable building block in the construction of such libraries, particularly for creating cyclic peptides.

Cyclic peptides are of great interest in drug development due to their increased stability, higher affinity, and improved selectivity compared to their linear counterparts. The use of Fmoc-D-Asp(OPp)-OH facilitates the on-resin cyclization of peptides. After the linear peptide sequence is assembled, the OPp group can be selectively removed, and the now-free side-chain carboxyl group can be coupled with the N-terminal amino group to form a lactam bridge.

Research has detailed protocols for the synthesis of cyclic depsipeptide libraries where Fmoc-D-Asp(OPp)-OH is a key component. plos.org In these methods, the strategic incorporation of this building block allows for solid-phase ring formation. plos.org The resulting cyclic peptide libraries can then be screened for binding against a target protein. Once a "hit" is identified, the peptide on the bead can be analyzed, often by mass spectrometry, to determine its sequence. This approach significantly accelerates the identification of lead compounds for further development. The continued use and refinement of methods involving Fmoc-D-Asp(OPp)-OH are expected to yield more diverse and complex peptide libraries, increasing the probability of discovering novel drug candidates.

Potential in Materials Science and Nanotechnology Through Peptide Self-Assembly

The self-assembly of peptides and amino acid derivatives into well-ordered nanostructures is a rapidly growing field in materials science and nanotechnology. These materials have potential applications in tissue engineering, drug delivery, and nanoelectronics. The Fmoc group itself is a potent driver of self-assembly, and when attached to amino acids, it can induce the formation of nanofibers, hydrogels, and other nanostructures. mdpi.com

While research has yet to specifically focus on the self-assembly of Fmoc-D-Asp(OPp)-OH itself, studies on similar Fmoc-protected amino acids provide a strong indication of its potential. For example, a doubly Fmoc-protected aspartic acid derivative has been shown to self-assemble into hydrogels that are suitable for bone tissue engineering. mdpi.com These hydrogels can act as scaffolds for biomineralization by binding calcium ions. mdpi.com Similarly, another dipeptide hydrogelator, Fmoc-Lys(Fmoc)-Asp, demonstrates the ability to form extensive nanofiber networks at very low concentrations. researchgate.net

Given these precedents, peptides incorporating Fmoc-D-Asp(OPp)-OH could be designed to self-assemble into functional biomaterials. The D-amino acid configuration can impart resistance to enzymatic degradation, a desirable property for materials used in biological environments. The OPp group offers a unique handle for post-assembly modification. For instance, a self-assembled nanostructure could be formed first, and then the OPp groups could be selectively removed to expose carboxylic acid moieties on the surface. These exposed groups could then be used to capture therapeutic agents, bind to specific cell surface receptors, or template the growth of inorganic nanoparticles. This emerging frontier could lead to the development of novel "smart" materials with tunable properties and functions.

Q & A

Q. What methodological steps should be prioritized when initiating a study on 214852-39-8?

Begin with a systematic literature review to identify knowledge gaps (e.g., synthesis pathways, biological activity). Formulate clear objectives using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic rigor. Select analytical techniques (e.g., NMR, HPLC) for characterization and validate protocols using peer-reviewed methodologies .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document experimental procedures exhaustively, including reaction conditions (temperature, solvent ratios, catalysts), purification methods, and purity validation (e.g., ≥95% by HPLC). Cross-reference with established protocols from authoritative journals and include raw data in supplementary materials for peer verification .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Use nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. Pair these with high-performance liquid chromatography (HPLC) to assess purity and stability under varying conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., dosage ranges, cell lines). Employ statistical models (e.g., multivariate regression) to isolate confounding factors. Validate hypotheses through controlled in vitro/in vivo experiments, ensuring alignment with theoretical frameworks (e.g., receptor binding kinetics) .

Q. What integrative approaches validate novel biological targets of this compound?

Combine biochemical assays (e.g., enzyme inhibition) with computational methods like molecular docking or quantitative structure-activity relationship (QSAR) modeling. Cross-validate findings using siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity. Publish negative results to mitigate publication bias .

Q. How can researchers design experiments to reconcile discrepancies in this compound’s pharmacokinetic profiles?

Implement a factorial design to test variables such as administration routes (oral vs. intravenous), species-specific metabolism, and formulation excipients. Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior and validate with tandem mass spectrometry (LC-MS/MS) for precise metabolite quantification .

Methodological Frameworks

Q. What criteria should guide hypothesis formulation for this compound’s therapeutic potential?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example: “In murine cancer models (P), does this compound (I) compared to cisplatin (C) reduce tumor volume (O) via apoptosis induction?” Ensure hypotheses are falsifiable and linked to established biological theories (e.g., oxidative stress pathways) .

Q. How can ethical and technical challenges in toxicity studies of this compound be mitigated?

Adhere to institutional review board (IRB) protocols for in vivo studies, including dose optimization to minimize suffering. Use high-throughput screening (HTS) to identify off-target effects early. Publish detailed methodologies for toxicity endpoints (e.g., LD50, organ histopathology) to enhance transparency .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships of this compound?

Use nonlinear regression models (e.g., sigmoidal curve fitting) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How should researchers structure manuscripts to highlight this compound’s novelty while addressing limitations?

Clearly articulate the compound’s unique chemical attributes (e.g., stereochemistry, bioavailability) in the introduction. In the discussion, contrast findings with prior studies and propose mechanistic hypotheses for unresolved questions. Acknowledge limitations (e.g., in vitro-to-in vivo extrapolation) and suggest future directions (e.g., combinatorial therapies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.